Demethylcarolignan E

Description

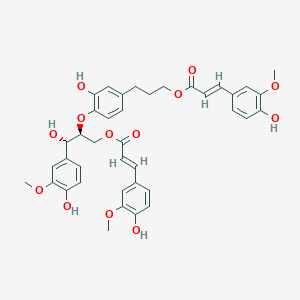

Structure

2D Structure

Properties

IUPAC Name |

3-[3-hydroxy-4-[(1S,2S)-1-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxypropan-2-yl]oxyphenyl]propyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H40O13/c1-47-33-20-25(6-12-28(33)40)9-16-37(44)50-18-4-5-24-8-15-32(31(43)19-24)52-36(39(46)27-11-14-30(42)35(22-27)49-3)23-51-38(45)17-10-26-7-13-29(41)34(21-26)48-2/h6-17,19-22,36,39-43,46H,4-5,18,23H2,1-3H3/b16-9+,17-10+/t36-,39-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSGRJWMOIKUHLN-DZOJLRKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OCCCC2=CC(=C(C=C2)OC(COC(=O)C=CC3=CC(=C(C=C3)O)OC)C(C4=CC(=C(C=C4)O)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)OCCCC2=CC(=C(C=C2)O[C@@H](COC(=O)/C=C/C3=CC(=C(C=C3)O)OC)[C@H](C4=CC(=C(C=C4)O)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H40O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

716.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Demethylcarolignan E: A Technical Guide on its Discovery, Origin, and Characterization

Abstract

This technical guide provides a comprehensive overview of Demethylcarolignan E, a lignan natural product. It details its initial discovery and isolation from its natural source, Hibiscus taiwanensis, and presents a thorough account of its structural elucidation through various spectroscopic techniques. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development, offering a foundational understanding of this compound. All quantitative data is summarized in structured tables, and experimental protocols are detailed to facilitate replication and further investigation.

Discovery and Origin

This compound, systematically named (7S,8S)-demethylcarolignan E, was first reported as a new natural product by Wu and his research team in 2005.[1] It was isolated from the stems of Hibiscus taiwanensis S. Y. Hu (Malvaceae), a plant native to Taiwan.[1][2] The investigation into the chemical constituents of this plant was prompted by the traditional use of its stem and root as anti-inflammatory, antifungal, antipyretic, and anthelmintic agents in Chinese medicine.[2] The methanolic extract of the stems of H. taiwanensis also demonstrated cytotoxic activity against certain cancer cell lines, leading to a detailed phytochemical analysis.[3]

Isolation Protocol

The isolation of this compound was achieved through a multi-step extraction and chromatographic process from the dried stems of Hibiscus taiwanensis. The general workflow is outlined below.

Detailed Methodology:

The dried and powdered stems of Hibiscus taiwanensis were exhaustively extracted with methanol at room temperature. The resulting methanolic extract was then concentrated under reduced pressure to yield a crude residue. This residue was subsequently suspended in water and partitioned with ethyl acetate. The ethyl acetate soluble fraction, which contained a mixture of lignans and other secondary metabolites, was subjected to column chromatography on a silica gel column. Elution was carried out using a gradient of n-hexane and ethyl acetate. Fractions containing compounds with similar TLC profiles were combined and further purified using techniques such as preparative thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to afford pure this compound.

Structural Elucidation

The chemical structure of this compound was determined through extensive spectroscopic analysis, including UV, IR, 1D and 2D NMR (¹H, ¹³C, COSY, HMQC, HMBC), and mass spectrometry.

Spectroscopic Data:

| Technique | Observed Data |

| UV (MeOH) | λmax (log ε): 228 (4.58), 280 (4.23), 326 (4.45) nm |

| IR (KBr) | νmax: 3400 (OH), 1685 (C=O), 1630, 1595, 1515 (aromatic) cm⁻¹ |

| ¹H NMR | The proton NMR spectrum revealed the presence of aromatic protons, methoxy groups, and protons characteristic of a lignan skeleton. Key signals included those for the protons at C-7, C-8, C-7', and C-8', as well as the trans-olefinic protons of the feruloyl groups. The coupling constants were instrumental in determining the relative stereochemistry. |

| ¹³C NMR | The carbon NMR spectrum showed signals for the carbonyl carbons of the ester groups, the aromatic carbons, the methoxy carbons, and the carbons of the lignan backbone. The chemical shifts were consistent with the proposed structure. |

| MS (HR-FAB) | m/z: 717.2598 [M+H]⁺ (Calculated for C₃₉H₄₁O₁₃: 717.2598) |

Table 1: Spectroscopic Data for this compound

The detailed analysis of the 2D NMR spectra (COSY, HMQC, and HMBC) allowed for the unambiguous assignment of all proton and carbon signals and confirmed the connectivity of the molecular framework. The relative stereochemistry at C-7 and C-8 was determined to be erythro based on the coupling constants of the corresponding protons.

Biological Activity and Signaling Pathways

To date, the original research describing the isolation of this compound did not report any specific biological activities for this compound.[1] However, other lignans isolated from Hibiscus taiwanensis have shown biological activities such as cytotoxicity against human lung and breast carcinoma cell lines and inhibition of HIV replication.[1] Lignans as a class of compounds are known to exhibit a wide range of biological effects, including anti-inflammatory, antioxidant, and anticancer activities, often through the modulation of various cell signaling pathways. For instance, some lignans have been reported to inhibit the Wnt signaling pathway by decreasing β-catenin levels.[4]

Further research is required to determine the specific biological activities of this compound and to investigate its potential effects on cellular signaling pathways.

Conclusion

This compound is a structurally defined lignan isolated from the stems of Hibiscus taiwanensis. Its discovery and characterization have contributed to the growing knowledge of the chemical diversity of the Hibiscus genus. While its specific biological functions remain to be elucidated, its structural class suggests potential for pharmacological activity. This guide provides a foundational repository of its discovery, origin, and the experimental protocols used for its isolation and characterization, serving as a valuable resource for the scientific community to build upon in future research endeavors.

References

An In-depth Technical Guide on Demethylcarolignan E from Hibiscus taiwanensis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethylcarolignan E is a naturally occurring phenylpropanoid ester isolated from the stems of Hibiscus taiwanensis, a plant native to Taiwan.[1][2] This compound has demonstrated cytotoxic activities against human cancer cell lines, positioning it as a molecule of interest for further investigation in oncology and drug development. This technical guide provides a comprehensive overview of the natural source, isolation, structural elucidation, and reported biological activities of this compound. Detailed experimental protocols, quantitative data, and conceptual diagrams of relevant workflows and potential signaling pathways are presented to facilitate further research and development efforts.

Introduction

Hibiscus taiwanensis S.Y. Hu (Malvaceae) is a flowering shrub indigenous to Taiwan, where it is utilized in traditional medicine for its purported anti-inflammatory, antifungal, and antipyretic properties.[3] Phytochemical investigations of this plant have led to the isolation of a diverse array of secondary metabolites, including several phenylpropanoid esters. Among these, (7S,8S)-demethylcarolignan E, a stereoisomer of this compound, has been identified as a constituent of the stems.[1][4] Phenylpropanoids are a large class of natural products known for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. The cytotoxic potential of this compound against human lung carcinoma (A549) and breast carcinoma (MCF-7) cell lines underscores its potential as a lead compound for the development of novel anticancer agents.[3]

Natural Source and Extraction

Botanical Information

-

Scientific Name: Hibiscus taiwanensis S.Y. Hu

-

Family: Malvaceae

-

Common Name: Taiwan Hibiscus

-

Geographical Distribution: Native to Taiwan.

Extraction of Bioactive Compounds from Hibiscus taiwanensis

A generalized workflow for the extraction of this compound from the stems of Hibiscus taiwanensis is outlined below. This process is based on common phytochemical extraction techniques and information from a study on the supercritical carbon dioxide extraction of this plant, which identified this compound as a high-content ingredient.

References

Physical and chemical properties of Demethylcarolignan E

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethylcarolignan E is a complex lignan natural product. This technical guide aims to provide a comprehensive overview of its physical and chemical properties. However, a thorough search of publicly available scientific literature and databases reveals a significant lack of detailed experimental data on this specific compound. While basic identifiers are available, crucial information regarding its biological activities, specific physical constants, and spectral data remains largely unpublished or inaccessible. This document summarizes the available information and highlights the current knowledge gaps, underscoring the need for further research to elucidate the full potential of this compound.

Introduction

Lignans are a large class of polyphenolic compounds found in plants, known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects. This compound, as a member of this family, represents a molecule of interest for potential pharmaceutical and nutraceutical applications. Its complex structure suggests the possibility of unique biological interactions. This guide serves to consolidate the known information about this compound and to provide a foundation for future research endeavors.

Chemical and Physical Properties

The fundamental chemical and physical properties of a compound are essential for its study and application. For this compound, the available data is limited to basic molecular identifiers.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 873694-46-3 | [1] |

| Molecular Formula | C₃₉H₄₀O₁₃ | [1] |

| Molecular Weight | 716.73 g/mol | [1] |

| SMILES String | COc1cc(C=CC(=O)OCCCc2ccc(O--INVALID-LINK----INVALID-LINK--c3ccc(O)c(OC)c3)c(O)c2)ccc1O | [1] |

| Solubility | Soluble in DMSO | [1] |

| Storage Temperature | -20°C | [1] |

| Melting Point | Data not available | |

| Appearance | Data not available |

Note: The SMILES (Simplified Molecular Input Line Entry System) string provides a linear representation of the molecule's two-dimensional structure.

Spectral Data

-

¹H and ¹³C NMR: Detailed proton and carbon NMR spectra, which would provide information about the chemical environment of each atom, have not been found.

-

Infrared (IR) Spectroscopy: IR spectral data, which would identify the functional groups present in the molecule, is currently unavailable.

-

Mass Spectrometry (MS): While the molecular weight is known, the mass spectrum, which would provide information about the fragmentation pattern and confirm the molecular weight, has not been publicly documented.

Biological Activity and Signaling Pathways

A comprehensive search for the biological activities of this compound did not yield any specific studies. While the broader class of lignans is known to possess various pharmacological properties, no in vitro or in vivo studies detailing the effects of this compound on any biological system have been identified. Consequently, there is no information on its mechanism of action, potential therapeutic targets, or any associated signaling pathways.

Experimental Protocols

Given the absence of published research on the biological activities of this compound, no specific experimental protocols can be provided. The development of such protocols would be contingent on the discovery of its biological effects.

Logical Workflow for Future Research

The lack of data on this compound presents a clear opportunity for novel research. The following workflow outlines a logical progression for investigating this compound.

Caption: A proposed workflow for the systematic investigation of this compound.

Conclusion and Future Outlook

This compound remains a largely uncharacterized natural product. While its basic chemical identity is established, the absence of data on its physical properties, spectral characteristics, and biological activities represents a significant knowledge gap. The scientific community is encouraged to undertake foundational research to explore the potential of this molecule. Future studies should focus on its isolation or synthesis, followed by comprehensive spectroscopic analysis and broad-spectrum biological screening. Such efforts are crucial to unlock the potential therapeutic applications of this compound and to expand our understanding of the diverse chemical and biological world of lignans.

References

Demethylcarolignan E: A Technical Overview of its Physicochemical Properties and a Hypothetical Framework for its Cytotoxic Evaluation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the known physicochemical properties of Demethylcarolignan E. Due to the limited availability of published research on its specific biological mechanisms, this document further presents a hypothetical, yet representative, experimental framework for assessing its cytotoxic effects on cancer cell lines. This includes a detailed protocol for a standard cytotoxicity assay and an illustrative signaling pathway diagram that could be investigated based on its reported cytotoxic activity.

Physicochemical Data of this compound

The fundamental physicochemical properties of this compound, also known as Carolignan M, are summarized below.

| Parameter | Value | Reference |

| CAS Number | 873694-46-3 | [1][2][3] |

| Molecular Weight | 716.73 g/mol | [2] |

| Molecular Formula | C₃₉H₄₀O₁₃ | [2] |

Hypothetical Experimental Protocol: Assessment of Cytotoxicity using MTT Assay

The following is a representative protocol for evaluating the cytotoxicity of this compound against human lung carcinoma (A549) and breast cancer (MCF-7) cell lines, based on standard laboratory practices.

1. Cell Culture and Maintenance:

-

A549 and MCF-7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

2. Preparation of this compound:

-

A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).

-

Serial dilutions are made in the complete culture medium to achieve the desired final concentrations for treatment.

3. MTT Assay Procedure:

-

Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

The following day, the medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (DMSO) is also included.

-

The plates are incubated for 48 hours.

-

Following incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.

-

The medium is then aspirated, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

4. Data Analysis:

-

Cell viability is calculated as a percentage of the vehicle-treated control cells.

-

The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Illustrative Signaling Pathway: Hypothetical Induction of Apoptosis by this compound

The following diagram illustrates a potential signaling pathway through which this compound might exert its cytotoxic effects, leading to apoptosis in cancer cells. This is a hypothetical representation based on common mechanisms of cytotoxic compounds.

Caption: Hypothetical apoptotic pathway induced by this compound.

Logical Workflow for Cytotoxicity Screening and Mechanistic Investigation

The following diagram outlines a logical workflow for the initial screening and subsequent mechanistic investigation of a novel compound like this compound.

Caption: General workflow for cytotoxic compound evaluation.

References

The Enigmatic Path to Demethylcarolignan E: A Technical Deep Dive into its Biosynthesis in Plants

For Researchers, Scientists, and Drug Development Professionals

While the intricate biosynthetic pathways of many common plant lignans are well-charted territories, the journey to more complex and rare structures like Demethylcarolignan E remains largely enigmatic. This technical guide synthesizes the current understanding of the general lignan biosynthetic pathway, which lays the foundational knowledge, and extrapolates a scientifically plausible, albeit hypothetical, route to this compound. This whitepaper is designed to provide researchers, scientists, and drug development professionals with a comprehensive overview, detailing established enzymatic steps and proposing a logical framework for the yet-to-be-elucidated downstream modifications.

The Established Core Pathway: From Phenylpropanoids to the Lignan Precursor Matairesinol

The biosynthesis of lignans commences from the phenylpropanoid pathway, a central hub in plant secondary metabolism. The journey from the amino acid L-phenylalanine to the key lignan precursor, (-)-matairesinol, is a well-established route involving a series of enzymatic transformations.

The initial steps involve the conversion of L-phenylalanine to coniferyl alcohol, a monolignol that serves as the fundamental building block for a vast array of lignans and lignin. The subsequent dimerization of two coniferyl alcohol molecules, a reaction stereochemically controlled by dirigent proteins, yields (+)-pinoresinol.[1][2] This marks the entry point into the lignan-specific pathway.

From pinoresinol, a two-step reduction catalyzed by the enzyme pinoresinol-lariciresinol reductase (PLR) produces (-)-secoisolariciresinol.[3][4] The final established step in this core pathway is the oxidation of (-)-secoisolariciresinol to (-)-matairesinol, a reaction mediated by secoisolariciresinol dehydrogenase (SDH) .[1][5] Matairesinol is a critical branching point, serving as a precursor for a diverse range of more complex lignans.[6]

Venturing into the Unknown: A Hypothetical Biosynthetic Pathway to this compound

The precise biosynthetic route to this compound has not yet been elucidated. However, based on its chemical structure—a complex esterified dimer—and the known enzymatic machinery for lignan modification, a plausible hypothetical pathway can be proposed, originating from the precursor (-)-matairesinol. This proposed pathway involves enzymatic activities such as hydroxylation, demethylation, and, most critically, esterification by acyltransferases.

Key Structural Features of this compound Guiding the Hypothesis:

-

Dimeric Structure: this compound is composed of two modified lignan-like units.

-

Ester Linkages: The presence of ester bonds is a defining characteristic, suggesting the involvement of acyltransferases.

-

Demethylation: The name "this compound" indicates the removal of a methyl group from a methoxy substituent present in its precursor.

Proposed Enzymatic Steps:

-

Modification of Matairesinol: The initial step likely involves the modification of the matairesinol core. This could be a hydroxylation reaction catalyzed by a cytochrome P450 monooxygenase (CYP) , followed by the demethylation of one of the methoxy groups, a reaction that could also be mediated by a CYP enzyme.

-

Acylation with a Phenylpropanoid Unit: A key hypothetical step is the esterification of the modified matairesinol. This is likely catalyzed by an acyltransferase , possibly a member of the BAHD family, such as a hydroxycinnamoyl-CoA:monolignol transferase (HMT) . This enzyme would utilize an activated hydroxycinnamic acid, like feruloyl-CoA, as the acyl donor to form an ester linkage with a hydroxyl group on the modified matairesinol.

-

Dimerization via Esterification: The final and most complex hypothetical step is the dimerization of two modified and acylated lignan units through another esterification event. This could involve a second acyltransferase that catalyzes the formation of an ester bond between the two lignan-derived moieties.

References

- 1. Enzymatic Transesterification of Kraft Lignin with Long Acyl Chains in Ionic Liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. arkat-usa.org [arkat-usa.org]

- 3. Hydroxycinnamic acids are ester-linked directly to glucosyl moieties within the lignan macromolecule from flaxseed hulls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Crystal structure of the plant feruloyl-coenzyme A monolignol transferase provides insights into the formation of monolignol ferulate conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective Enzymatic Esterification of Lignin-Derived Phenolics for the Synthesis of Lipophilic Antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. wqin.lakeheadu.ca [wqin.lakeheadu.ca]

Demethylcarolignan E: A Review of Currently Available Scientific Literature

Despite a comprehensive search of scientific databases and literature, there is currently a significant lack of available research on the specific compound Demethylcarolignan E. This scarcity of information prevents the creation of an in-depth technical guide as requested.

At present, public databases and scientific literature do not contain specific studies detailing the biological activities, experimental protocols, or signaling pathways associated with this compound. General searches for this compound primarily yield listings from chemical suppliers, which provide basic chemical identifiers such as CAS number, molecular formula, and weight, but offer no insight into its pharmacological properties or potential therapeutic applications.

Broader searches into related compound classes, such as lignans and other polyphenols, reveal a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. However, these findings are general to the broader chemical family and cannot be specifically attributed to this compound without direct experimental evidence.

The core requirements for a technical guide—including quantitative data, detailed experimental methodologies, and diagrams of signaling pathways—cannot be met due to the absence of primary research on this compound. Further investigation into this specific compound is required before a comprehensive understanding of its biological effects and mechanisms of action can be established. Researchers, scientists, and drug development professionals interested in this molecule should be aware that its exploration represents a novel area of study.

An In-Depth Technical Guide to the Potential Therapeutic Applications of Demethylcarolignan E

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of Demethylcarolignan E for Therapeutic Application

I. Executive Summary

This document provides a detailed overview of the current scientific understanding of this compound, a lignan compound that has garnered interest for its potential therapeutic properties. Extensive database searches and a thorough review of the available literature indicate that this compound is a novel or relatively understudied compound. As such, direct experimental data on its biological activities, mechanisms of action, and therapeutic applications are not available in the public domain.

This guide will, therefore, pivot to a broader discussion of the therapeutic potential of structurally related lignans and the general experimental workflows used to evaluate such natural products. This approach aims to provide a foundational framework for researchers interested in initiating studies on this compound. The methodologies and signaling pathways described herein are based on established research paradigms for similar compounds and are intended to serve as a starting point for future investigations.

II. Introduction to Lignans and Their Therapeutic Potential

Lignans are a large class of polyphenolic compounds found in a wide variety of plants. They are known to possess a range of biological activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer effects. These properties are often attributed to their ability to modulate key cellular signaling pathways involved in disease pathogenesis. Given the structural class to which this compound belongs, it is plausible that it may exhibit similar therapeutic potential.

III. Postulated Therapeutic Applications of this compound

Based on the activities of analogous lignans, the following therapeutic areas are proposed as primary targets for the investigation of this compound.

-

Anti-inflammatory Effects: Many lignans have demonstrated the ability to suppress pro-inflammatory signaling pathways.

-

Neuroprotective Properties: The antioxidant and anti-inflammatory activities of lignans suggest a potential role in mitigating neurodegenerative processes.

-

Anticancer Activity: Several lignans have been shown to inhibit cancer cell proliferation and induce apoptosis.

IV. Proposed Experimental Protocols for Evaluating this compound

The following section outlines detailed, hypothetical experimental protocols that could be employed to investigate the therapeutic potential of this compound.

A. Anti-inflammatory Activity Assays

-

In Vitro Lipopolysaccharide (LPS)-Induced Inflammation Model:

-

Cell Line: RAW 264.7 murine macrophages.

-

Methodology:

-

Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10^5 cells/well and allow to adhere overnight.

-

Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

-

Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.

-

Measure the production of nitric oxide (NO) in the culture supernatant using the Griess reagent.

-

Quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the supernatant using ELISA kits.

-

Assess cell viability using an MTT assay to rule out cytotoxicity.

-

-

-

Western Blot Analysis of Inflammatory Signaling Pathways:

-

Methodology:

-

Treat RAW 264.7 cells with this compound and/or LPS as described above.

-

Lyse the cells and quantify protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against key signaling proteins (e.g., p-NF-κB, IκBα, p-p38, p-ERK, p-JNK) and corresponding total proteins.

-

Incubate with HRP-conjugated secondary antibodies and visualize bands using an enhanced chemiluminescence (ECL) detection system.

-

-

B. Neuroprotective Activity Assays

-

In Vitro Glutamate-Induced Excitotoxicity Model:

-

Cell Line: SH-SY5Y human neuroblastoma cells.

-

Methodology:

-

Differentiate SH-SY5Y cells with retinoic acid for 5-7 days.

-

Pre-treat differentiated cells with this compound for 24 hours.

-

Induce excitotoxicity by exposing cells to glutamate (e.g., 5 mM) for 30 minutes.

-

Replace the glutamate-containing medium with fresh medium and incubate for another 24 hours.

-

Assess cell viability using the MTT assay.

-

Measure intracellular reactive oxygen species (ROS) levels using a DCFH-DA fluorescent probe.

-

-

C. Anticancer Activity Assays

-

Cell Viability and Proliferation Assays:

-

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer).

-

Methodology:

-

Seed cancer cells in 96-well plates.

-

Treat with a range of this compound concentrations for 24, 48, and 72 hours.

-

Determine cell viability using the MTT assay to calculate the IC50 value.

-

-

-

Apoptosis Assay by Flow Cytometry:

-

Methodology:

-

Treat cancer cells with this compound at its IC50 concentration for 48 hours.

-

Harvest and stain cells with Annexin V-FITC and Propidium Iodide (PI).

-

Analyze the percentage of apoptotic cells (Annexin V-positive) using a flow cytometer.

-

-

V. Data Presentation: Hypothetical Quantitative Data

The following tables are templates for how quantitative data from the proposed experiments could be structured.

Table 1: Effect of this compound on NO and Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Cells

| Treatment | Concentration (µM) | NO Production (% of LPS control) | TNF-α Release (% of LPS control) | IL-6 Release (% of LPS control) |

| Control | - | |||

| LPS | 1 µg/mL | 100 | 100 | 100 |

| This compound + LPS | 1 | |||

| This compound + LPS | 5 | |||

| This compound + LPS | 10 | |||

| This compound + LPS | 25 | |||

| This compound + LPS | 50 |

Table 2: IC50 Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 48h |

| MCF-7 | Breast | |

| A549 | Lung | |

| HCT116 | Colon |

VI. Visualization of Signaling Pathways and Workflows

A. Postulated Anti-inflammatory Signaling Pathway

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.

B. Experimental Workflow for In Vitro Anti-inflammatory Screening

Caption: Workflow for assessing the anti-inflammatory effects of this compound.

While direct experimental evidence for the therapeutic applications of this compound is currently lacking, its classification as a lignan suggests a high probability of possessing valuable biological activities. The proposed experimental frameworks in this document provide a robust starting point for initiating research into its potential as an anti-inflammatory, neuroprotective, or anticancer agent. Future studies should focus on the synthesis or isolation of this compound, followed by systematic in vitro and in vivo evaluations as outlined. Such research is crucial to unlock the potential of this and other novel natural products for the development of new therapeutics.

Is Demethylcarolignan E a lignan or a different class of compound?

A Technical Whitepaper for Researchers and Drug Development Professionals

Core Finding: Demethylcarolignan E is classified as a lignan, a class of naturally occurring polyphenolic compounds.

This document provides a comprehensive overview of this compound, a lignan isolated from Sambucus williamsii Hance. It details its chemical nature, summarizes key quantitative data on its biological activities, outlines experimental protocols for its study, and visualizes associated cellular signaling pathways. This technical guide is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Classification and Structure

This compound belongs to the lignan class of phenylpropanoid dimers. Lignans are characterized by the coupling of two C6C3 units. The specific arrangement and linkage of these units define the subclass of the lignan. While the definitive structural elucidation data for this compound, specifically the linkage between its phenylpropanoid units, is not yet publicly available in detail, its nomenclature as "carolignan" strongly indicates its membership in this compound class. Further spectroscopic analysis, including Nuclear Magnetic Resonance (NMR), is required for a complete structural assignment and to definitively classify its linkage type (e.g., β-β', α-β', etc.).

Biological Activities and Therapeutic Potential

Lignans isolated from Sambucus williamsii have demonstrated a range of biological activities, suggesting therapeutic potential for this compound in similar areas. The primary activities reported for related carolignans include anti-inflammatory effects and the promotion of bone formation.

Anti-inflammatory Activity

Several lignans from Sambucus williamsii have shown significant anti-inflammatory properties. For instance, studies on related compounds have demonstrated the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine microglia BV-2 cells. This inhibitory action on a key inflammatory mediator suggests a potential mechanism for neuroprotection and the management of inflammatory conditions.

Osteogenic Activity

Lignans from Sambucus williamsii have been identified as the primary bioactive components responsible for the plant's traditional use in treating bone fractures. Research has shown that these compounds can promote the proliferation of osteoblastic-like UMR106 cells, indicating a potential role in bone formation and the treatment of osteoporosis.[1]

Table 1: Summary of Quantitative Data for Lignans from Sambucus williamsii

| Compound Class | Biological Activity | Assay System | Quantitative Data (IC50/EC50) | Reference |

| Lignans | Anti-inflammatory | Inhibition of NO production in LPS-stimulated BV-2 cells | IC50 values ranging from 6.82 µM to 14.70 µM for various isolated lignans.[2] | [2] |

| Lignans | Osteogenic | Proliferation of osteoblastic-like UMR106 cells | Increased cell numbers by 25.1% to 31.3% at concentrations of 10⁻¹⁰ M to 10⁻⁷ M for various isolated lignans.[1] | [1] |

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and advancement of research. Below are summarized protocols for key experiments related to the study of lignans from Sambucus williamsii.

Isolation and Purification of Lignans

A general workflow for the isolation of lignans from Sambucus williamsii involves the following steps:

References

An In-Depth Technical Guide to Demethylcarolignan E and its Relation to Other Phenylpropanoids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethylcarolignan E, a naturally occurring phenylpropanoid ester, has garnered attention within the scientific community for its notable cytotoxic activities against human cancer cell lines. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activities, and its biosynthetic relationship to the broader class of phenylpropanoids. Detailed experimental protocols for its isolation and cytotoxicity evaluation are presented, alongside a comparative analysis of its activity with other related compounds. This document aims to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Phenylpropanoids are a large and diverse class of secondary metabolites synthesized by plants from the amino acids phenylalanine and tyrosine. This pathway gives rise to a wide array of compounds, including lignans, flavonoids, coumarins, and stilbenes, which play crucial roles in plant defense and structural integrity. Lignans, a significant subgroup of phenylpropanoids, are formed by the oxidative coupling of two phenylpropane units and have demonstrated a range of biological activities, including anticancer, antioxidant, and anti-inflammatory properties.

This compound is a phenylpropanoid ester that has been isolated from Hibiscus taiwanensis and is also found in Sambucus williamsii.[1] Structurally, it is characterized by a complex ester linkage involving phenylpropanoid moieties. Its primary reported biological activity is its cytotoxicity against human cancer cell lines, making it a compound of interest for further investigation in oncology drug discovery.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Chemical Name | (7S,8S)-demethylcarolignan E | [2] |

| Synonym | Carolignan M | |

| CAS Number | 873694-46-3 | |

| Molecular Formula | C₃₉H₄₀O₁₃ | |

| Molecular Weight | 716.73 g/mol | |

| Appearance | Amorphous powder | |

| Optical Rotation | [α]D²⁵ +15.5 (c 0.1, CHCl₃) | |

| UV (MeOH) λmax (log ε) | 228 (4.70), 280 (4.20), 326 (4.62) nm | |

| IR (neat) νmax | 3428, 1700, 1632, 1598, 1515 cm⁻¹ |

Biosynthesis and Relation to Other Phenylpropanoids

This compound, as a lignan, originates from the phenylpropanoid pathway. This fundamental metabolic pathway begins with the deamination of L-phenylalanine to form cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL).[2] A series of subsequent hydroxylation, methylation, and ligation reactions, catalyzed by enzymes such as cinnamate 4-hydroxylase (C4H) and 4-coumarate:CoA ligase (4CL), produce various hydroxycinnamic acids and their CoA esters. These activated intermediates, primarily p-coumaroyl-CoA, serve as the central precursors for the biosynthesis of a vast array of phenylpropanoids.[3]

The biosynthesis of lignans specifically involves the oxidative coupling of two coniferyl alcohol molecules, which are derived from feruloyl-CoA. This coupling reaction is mediated by dirigent proteins and laccases to form pinoresinol.[2] Pinoresinol then undergoes a series of reductive and modifying steps to yield a variety of lignan structures. While the precise enzymatic steps leading to this compound have not been fully elucidated, its core structure is derived from this lignan biosynthetic route.

References

Methodological & Application

Application Notes and Protocols for the Isolation of Demethylcarolignan E from Hibiscus taiwanensis

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Demethylcarolignan E, a phenylpropanoid ester, is a bioactive natural product that has been isolated from the stems of Hibiscus taiwanensis. This compound has demonstrated cytotoxic activities against human cancer cell lines, making it a person of interest for further investigation in drug discovery and development. These application notes provide detailed protocols for the isolation and purification of this compound from Hibiscus taiwanensis, catering to researchers in natural product chemistry, pharmacology, and medicinal chemistry.

I. Phytochemical Profile of Hibiscus taiwanensis

Hibiscus taiwanensis S.Y.Hu (Malvaceae), an endemic plant of Taiwan, is known to be a rich source of various phytochemicals. The stems, in particular, have been found to contain a diverse array of compounds, including lignans, phenylpropanoid esters, triterpenoids, and coumarins. Among these, this compound is a notable constituent.

II. Experimental Protocols

Two primary methods for the extraction and isolation of this compound from the stems of Hibiscus taiwanensis are detailed below. Protocol A outlines a classical solvent extraction and column chromatography method, while Protocol B describes a more modern supercritical fluid extraction technique.

Protocol A: Solvent Extraction and Column Chromatography

This protocol is based on the established phytochemical investigation of Hibiscus taiwanensis stems.

1. Plant Material Collection and Preparation:

-

Collect fresh stems of Hibiscus taiwanensis.

-

Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

-

Grind the dried stems into a coarse powder to increase the surface area for extraction.

2. Extraction:

-

Pack the powdered stems (e.g., 20 kg) into a large-scale Soxhlet apparatus or a suitable extraction vessel.

-

Perform exhaustive extraction with methanol (MeOH) under reflux. The extraction should be repeated multiple times (e.g., 6 times) to ensure the complete recovery of metabolites.

-

Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator to yield a dark brown syrup (e.g., 850 g from 20 kg of starting material).

3. Solvent Partitioning (Liquid-Liquid Extraction):

-

Suspend the concentrated methanolic syrup in distilled water (H₂O).

-

Defat the aqueous suspension by partitioning with hexane. This step removes nonpolar constituents like fats and waxes. Discard the hexane layer.

-

Sequentially partition the remaining aqueous layer with chloroform (CHCl₃) and then ethyl acetate (EtOAc).

-

Concentrate the chloroform and ethyl acetate layers separately under reduced pressure. The chloroform-soluble layer is the primary source for this compound.

4. Column Chromatography for Fractionation and Isolation:

-

The concentrated chloroform layer (e.g., 210 g) is subjected to silica gel column chromatography.

-

Step 4.1: Initial Fractionation of Chloroform Extract

-

Stationary Phase: Silica gel (e.g., 230-400 mesh).

-

Mobile Phase: A gradient of hexane and acetone (Me₂CO), starting from a nonpolar mixture (e.g., 3:1 hexane:acetone) and gradually increasing the polarity to 100% acetone.

-

Collect the eluate in fractions. Based on previous studies, this initial fractionation can yield multiple fractions (e.g., ten).

-

-

Step 4.2: Isolation of this compound

-

Focus on the fractions that are rich in phenylpropanoid esters. In a published study, this compound was found in a specific fraction (e.g., Fraction 6).

-

Further purify this target fraction using another silica gel column.

-

Mobile Phase: A gradient of hexane and acetone (e.g., 5:1 to 100% acetone).

-

Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable solvent system and visualization agent (e.g., UV light, anisaldehyde-sulfuric acid reagent).

-

Combine the fractions containing the pure compound, as identified by TLC and other analytical methods (e.g., NMR, MS).

-

The pure compound, (7S,8S)-demethylcarolignan E, can be obtained as a yellow syrup.

-

5. Structure Elucidation:

-

The structure of the isolated compound should be confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS), and by comparison with published data.

Protocol B: Supercritical Fluid Extraction (SFE)

This protocol offers a "green" alternative to conventional solvent extraction, utilizing supercritical CO₂.

1. Plant Material Preparation:

-

Dry and pulverize the stems of Hibiscus taiwanensis to a fine powder (e.g., 50 mesh).

2. Supercritical CO₂ Extraction:

-

Apparatus: A supercritical fluid extractor.

-

Parameters:

-

Extraction Temperature: 55 °C

-

Extraction Pressure: 30 MPa

-

Entrainer: 80% ethanol in water

-

CO₂ Flow Rate: 100 L/min

-

Extraction Time: 2 hours

-

-

The extract containing this compound and other compounds will be collected in the separation vessel.

3. Purification:

-

The crude extract obtained from SFE will be a complex mixture.

-

To isolate this compound, the extract must be subjected to further purification steps, similar to those described in Protocol A (Section 4), involving column chromatography (e.g., silica gel, preparative HPLC) with appropriate solvent systems.

III. Data Presentation

Table 1: Yield of this compound from Hibiscus taiwanensis Stems (Protocol A)

| Starting Material (Dried Stems) | Chloroform Soluble Fraction | Isolated (7S,8S)-demethylcarolignan E | Reference |

| 20 kg | 210 g | 528 mg | [1] |

Table 2: Optimized Parameters for Supercritical Fluid Extraction (Protocol B)

| Parameter | Optimal Value |

| Extraction Temperature | 55 °C |

| Extraction Pressure | 30 MPa |

| Entrainer | 80% Ethanol |

| CO₂ Flow Rate | 100 L/min |

IV. Visualizations

Caption: Workflow for the isolation of this compound using solvent extraction.

Caption: Workflow for the isolation of this compound using SFE.

V. Concluding Remarks

The protocols provided herein offer comprehensive guidance for the successful isolation of this compound from Hibiscus taiwanensis. The choice between the classical solvent extraction method and the supercritical fluid extraction technique will depend on the available equipment, desired scale of isolation, and considerations for environmental impact. For structural confirmation and purity assessment, it is imperative to utilize modern analytical techniques. These detailed procedures will aid researchers in obtaining this promising bioactive compound for further pharmacological evaluation and potential drug development.

References

Application Notes and Protocols for the Extraction and Purification of Demethylcarolignan E

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylcarolignan E is a lignan compound isolated from the stems and twigs of Sambucus williamsii, commonly known as the Korean elderberry. Lignans from this plant have garnered significant interest in the scientific community due to their potential therapeutic properties, particularly their osteogenic activities. This document provides a detailed protocol for the extraction and purification of this compound and other related lignans from Sambucus williamsii. Additionally, it outlines the known biological activities and associated signaling pathways of lignans from this source.

Data Presentation

| Compound Class | Starting Material | Extraction Method | Purification Method | Typical Yield Range (% of dry weight) | Purity | Reference |

| Lignan-rich fraction | Stems of S. williamsii | 95% Ethanol | Macroporous resin chromatography | 10-15% | Not specified | [1] |

| Isolated Lignans | Twigs of S. williamsii | Methanol | Column chromatography, preparative HPLC | 0.001 - 0.01% | >95% (by HPLC) | [2] |

| Phenolic Compounds | Fruits of S. williamsii | n-Butanol | Column chromatography | Not specified | >95% (by NMR) | [3] |

Experimental Protocols

The following protocol is a comprehensive guide for the extraction and purification of this compound and other lignans from Sambucus williamsii, based on established methodologies.[2][4][5]

Part 1: Extraction

-

Plant Material Preparation:

-

Air-dry the stems or twigs of Sambucus williamsii at room temperature.

-

Grind the dried plant material into a coarse powder.

-

-

Solvent Extraction:

-

Macerate the powdered plant material with 95% ethanol (EtOH) at a 1:10 (w/v) ratio for 24 hours at room temperature.

-

Repeat the extraction process three times to ensure exhaustive extraction.

-

Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Part 2: Fractionation

-

Liquid-Liquid Partitioning:

-

Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, methylene chloride (CH₂Cl₂), and ethyl acetate (EtOAc).

-

The lignan-rich fraction is typically found in the methylene chloride or ethyl acetate fraction. Concentrate these fractions under reduced pressure.

-

-

Macroporous Resin Chromatography:

-

For a more refined fractionation, the crude extract can be subjected to chromatography on a macroporous resin column (e.g., Diaion D101).

-

Elute the column with a stepwise gradient of ethanol in water (e.g., 50% EtOH, 95% EtOH). Lignans are typically enriched in the 50% and 95% ethanol fractions.[4]

-

Part 3: Purification

-

Silica Gel Column Chromatography:

-

Subject the lignan-rich fraction to column chromatography on a silica gel column.

-

Elute with a gradient of increasing polarity, typically using a solvent system such as a mixture of chloroform and methanol (CHCl₃-MeOH).

-

Collect fractions and monitor by thin-layer chromatography (TLC) to pool fractions containing compounds with similar retention factors.

-

-

Sephadex LH-20 Column Chromatography:

-

Further purify the fractions obtained from silica gel chromatography using a Sephadex LH-20 column.

-

Elute with methanol to separate compounds based on their molecular size and polarity.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

The final purification step involves preparative HPLC on a C18 reversed-phase column.

-

Use a gradient of acetonitrile (ACN) in water as the mobile phase.

-

Monitor the elution profile with a UV detector and collect the peaks corresponding to the target lignans.

-

The purity of the isolated compounds should be confirmed by analytical HPLC and their structures elucidated by spectroscopic methods such as NMR and mass spectrometry.[2][4][5]

-

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathway

Lignans from Sambucus williamsii have been shown to promote the proliferation and differentiation of osteoblastic cells.[4][6] One of the proposed mechanisms involves the activation of the mitogen-activated protein kinase (MAPK) signaling pathway, which is a non-genomic action of estrogen receptors.[6]

Caption: Proposed MAPK signaling pathway activated by lignans in osteoblastic cells.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Bioactive lignan constituents from the twigs of Sambucus williamsii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemical constituents from Sambucus williamsii Hance fruits and hepatoprotective effects in mouse hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New lignans from the bioactive fraction of Sambucus williamsii Hance and proliferation activities on osteoblastic-like UMR106 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Lignans from stems of Sambucus williamsii] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phytochemicals and potential health effects of Sambucus williamsii Hance (Jiegumu) - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Demethylcarolignan E Cytotoxicity Assay in A549 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylcarolignan E is a phenylpropanoid ester that has demonstrated cytotoxic effects against various human cancer cell lines.[1] This document provides a detailed protocol for assessing the cytotoxicity of this compound against the human lung adenocarcinoma cell line, A549. The provided methodology is based on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity. The A549 cell line is a well-established model for studying lung cancer and is commonly used in drug screening and development.[2]

Principle of the MTT Assay

The MTT assay is a quantitative and reliable method for evaluating cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance is measured using a spectrophotometer. A decrease in absorbance in treated cells compared to control cells indicates a reduction in cell viability and, therefore, cytotoxicity of the tested compound.[3]

Data Presentation

The cytotoxic effect of this compound on A549 cells is typically quantified by the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

| Compound | Cell Line | IC50 Value | Reference |

| This compound | A549 | <10 µg/mL | [1] |

Experimental Workflow

The following diagram outlines the major steps of the this compound cytotoxicity assay using A549 cells.

Experimental Protocols

Materials and Reagents

-

A549 human lung adenocarcinoma cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (100x)

-

Trypsin-EDTA (0.25%)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 N HCl or acidic isopropanol)

-

96-well flat-bottom cell culture plates

-

Microplate reader

Cell Culture

-

Maintain A549 cells in DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Culture the cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture the cells every 2-3 days or when they reach 80-90% confluency.

Cytotoxicity Assay Protocol

-

Cell Seeding:

-

Harvest A549 cells using Trypsin-EDTA and resuspend them in fresh complete medium.

-

Count the cells using a hemocytometer or an automated cell counter.

-

Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium.[4]

-

Incubate the plate overnight at 37°C and 5% CO2 to allow the cells to attach.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., a range from 0.1 to 100 µg/mL). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).

-

After overnight incubation, carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.

-

-

Incubation:

-

Incubate the plate for 24 to 48 hours at 37°C in a 5% CO2 incubator.[4]

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

After 4 hours, carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently mix the plate on an orbital shaker for 15-20 minutes to ensure complete solubilization.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

-

Plot a dose-response curve with the concentration of this compound on the x-axis and the percentage of cell viability on the y-axis.

-

Determine the IC50 value from the dose-response curve using a suitable software (e.g., GraphPad Prism).

-

Potential Signaling Pathways in this compound-Induced Cytotoxicity

While the specific signaling pathways affected by this compound in A549 cells have not been fully elucidated, the cytotoxic effects of many anti-cancer compounds are mediated through the induction of apoptosis. Apoptosis, or programmed cell death, can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of caspases, which are the executioners of apoptosis.

The following diagram illustrates a generalized model of the major apoptosis signaling pathways.

Disclaimer: The provided signaling pathway diagram represents a generalized model of apoptosis. Further research is required to determine the precise molecular mechanisms by which this compound exerts its cytotoxic effects on A549 cells.

References

- 1. Quantitative Structure–Cytotoxicity Relationship of Phenylpropanoid Amides | Anticancer Research [ar.iiarjournals.org]

- 2. Epithelial Mesenchymal Transition Induces Aberrant Glycosylation through Hexosamine Biosynthetic Pathway Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Dual-Role of Methylglyoxal in Tumor Progression – Novel Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]

- 5. Quantitative structure-cytotoxicity relationship of phenylpropanoid amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cancer chemopreventive activity of phenylpropanoid esters of sucrose, vanicoside B and lapathoside A, from Polygonum lapathifolium - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Demethylcarolignan E in Cancer Cells

A comprehensive search of scientific literature and databases has revealed no available information on the mechanism of action of a compound specifically named "Demethylcarolignan E" in the context of cancer cells.

Therefore, it is not possible to provide detailed Application Notes and Protocols, including data presentation, experimental procedures, and signaling pathway diagrams, as requested. The core requirements of the prompt depend on the existence of scientific data, which is currently unavailable for this specific compound.

Researchers, scientists, and drug development professionals interested in the potential anti-cancer activities of novel compounds are encouraged to:

-

Verify the compound name and structure: Ensure the accuracy of the chemical name and search for it using chemical structure databases (e.g., PubChem, ChemSpider) to identify any associated studies under alternative names or identifiers.

-

Conduct preliminary in vitro screening: If the compound is available, initial studies could involve cytotoxicity assays against a panel of cancer cell lines to determine its potential for anti-proliferative activity.

-

Explore related compounds: Investigate the mechanism of action of structurally similar lignans or other natural products, which may provide initial hypotheses for the potential biological targets and pathways of this compound.

Without any foundational research on this compound, the creation of detailed and accurate scientific documentation as requested is not feasible. We will continue to monitor the scientific literature and will update this information if and when research on this compound becomes available.

In Vitro Anti-Cancer Applications of Lignans: A Methodological Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, no specific in vitro anti-cancer studies have been published for Demethylcarolignan E. The following application notes and protocols are based on published research for structurally related dibenzylbutyrolactone lignans, such as arctigenin, hinokinin, and matairesinol. These protocols provide a representative framework for investigating the potential anti-cancer properties of novel lignan compounds.

Application Notes

Lignans are a diverse class of polyphenolic compounds found in plants that have garnered significant interest for their potential anti-cancer properties.[1][2] Several studies on dibenzylbutyrolactone lignans, including arctigenin, matairesinol, and trachelogenin, have demonstrated their ability to inhibit the proliferation of various cancer cell lines, induce apoptosis (programmed cell death), and cause cell cycle arrest.[3][4][5] These compounds have shown efficacy against a range of cancers, including those of the breast, colon, pancreas, and prostate, as well as leukemia.[6]

The mechanisms underlying the anti-cancer effects of these lignans often involve the modulation of key signaling pathways. For instance, some lignans can induce apoptosis by altering the expression of pro-apoptotic and anti-apoptotic proteins belonging to the Bcl-2 family and activating caspases.[4][7] Furthermore, they have been observed to arrest the cell cycle at different phases, thereby preventing cancer cell division and proliferation.[6] The investigation of these mechanisms is crucial for understanding the therapeutic potential of novel lignan compounds.

Quantitative Data Summary

The following tables summarize representative quantitative data from in vitro anti-cancer studies of various dibenzylbutyrolactone lignans.

Table 1: Cytotoxicity of Dibenzylbutyrolactone Lignans in Human Cancer Cell Lines (IC50 values)

| Lignan | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |

| (-)-Arctigenin | MH60 | B cell hybridoma | 1.0 | [5] |

| (-)-Arctigenin | H116 | Colon | 0.31 µg/ml | [8] |

| (-)-Trachelogenin | SF-295 | Glioblastoma | 0.8 | [9] |

| (-)-Trachelogenin | HL-60 | Leukemia | 32.4 | [9] |

| Matairesinol | PANC-1 | Pancreatic | ~80 (50% inhibition) | [10] |

| Matairesinol | MIA PaCa-2 | Pancreatic | ~80 (50% inhibition) | [10] |

| Hinokinin | SiHa | Cervical | 225.5 | [11] |

| Hinokinin-loaded PLGA | SiHa | Cervical | 14.68 | [11] |

Table 2: Effects of Lignans on Cell Cycle Distribution

| Lignan | Cancer Cell Line | Concentration | Effect | Reference |

| Magnolin | Various | Varies | G1 and G2/M phase arrest | [6] |

| (-)-Hinokinin | MCF-7, SKBR-3 | Varies | G2/M arrest | [12] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of a test compound on cancer cells by measuring their metabolic activity.

Materials:

-

Cancer cell lines (e.g., MCF-7, PANC-1, HCT-116)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Test lignan compound (dissolved in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Prepare serial dilutions of the test lignan in complete growth medium. The final concentration of DMSO should not exceed 0.1%.

-

After 24 hours, replace the medium with fresh medium containing various concentrations of the test lignan. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plates for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Workflow for determining cell viability using the MTT assay.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This protocol is used to quantify the percentage of apoptotic and necrotic cells after treatment with the test compound.

Materials:

-

Cancer cell lines

-

Complete growth medium

-

Test lignan compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and incubate until they reach 70-80% confluency.

-

Treat the cells with the test lignan at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Resuspend the cells in 1X binding buffer provided in the kit.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the test compound on the distribution of cells in different phases of the cell cycle.

Materials:

-

Cancer cell lines

-

Complete growth medium

-

Test lignan compound

-

6-well plates

-

70% cold ethanol

-

PBS

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the test lignan as described for the apoptosis assay.

-

Harvest the cells and wash with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content of the cells by flow cytometry. The data is used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathway Visualization

The anti-cancer effects of many lignans are mediated through the induction of apoptosis via the intrinsic (mitochondrial) pathway.

Induction of apoptosis by lignans via the mitochondrial pathway.

References

- 1. Therapeutic Potential of Naturally Occurring Lignans as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lignans: a versatile source of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Antiproliferative and apoptotic effects of butyrolactone lignans from Arctium lappa on leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anticancer Potentials of the Lignan Magnolin: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Arctigenin: pharmacology, total synthesis, and progress in structure modification - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. In vitro antitumor effect of a lignan isolated from Combretum fruticosum, trachelogenin, in HCT-116 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. In vitro and in silico cytotoxicity of hinokinin-loaded PLGA microparticle systems against tumoral SiHa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for Screening Demethylcarolignan E Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylcarolignan E is a lignan, a class of polyphenolic compounds found in plants. Lignans have garnered significant interest in the scientific community due to their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1] These effects are often attributed to their ability to modulate key cellular signaling pathways such as NF-κB, MAPK, Nrf2/HO-1, and PI3K/Akt.[2] This document provides detailed protocols for a panel of cell-based assays to screen and characterize the bioactivity of this compound.

Anti-inflammatory Activity

Inflammation is a critical biological response, but its dysregulation is implicated in numerous chronic diseases. Lignans have been reported to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.

Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators, including nitric oxide (NO). The following protocol details a common in vitro assay to assess the anti-inflammatory potential of this compound by measuring the inhibition of NO production in RAW 264.7 macrophage cells.[3][4][5][6]

Experimental Workflow: NO Production Assay

References

- 1. vet.cornell.edu [vet.cornell.edu]

- 2. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 3. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

Determining the IC50 Value of Demethylcarolignan E: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of Demethylcarolignan E, a natural compound with putative anti-cancer properties. While specific experimental data for this compound is not extensively available in public literature, this application note presents a generalized yet comprehensive methodology based on standard cell viability assays. The protocol described herein, utilizing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, is a widely accepted method for assessing the cytotoxic effects of chemical compounds on cultured cancer cells. Furthermore, this document outlines a potential mechanism of action by illustrating a hypothetical signaling pathway that could be modulated by this compound, along with a visual representation of the experimental workflow. The provided protocols and diagrams serve as a robust template for the in vitro evaluation of novel therapeutic agents.

Introduction

This compound is a lignan compound that, like other phenolic compounds, is investigated for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities. A crucial first step in characterizing the anticancer potential of any compound is the determination of its IC50 value. The IC50 value represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function, in this context, the proliferation of cancer cells. This value is a quantitative measure of the potency of a compound and is essential for preclinical drug development.

This application note provides a standardized protocol for determining the IC50 value of this compound against a panel of human cancer cell lines. It also includes a hypothetical data representation and a plausible signaling pathway to guide further mechanistic studies.

Data Presentation: Hypothetical IC50 Values of this compound

The following table summarizes hypothetical IC50 values for this compound against various human cancer cell lines after a 48-hour incubation period. This data is for illustrative purposes to demonstrate how results would be presented.

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 15.8 |

| HeLa | Cervical Cancer | 22.5 |

| A549 | Lung Carcinoma | 31.2 |

| HepG2 | Hepatocellular Carcinoma | 18.9 |

| PC-3 | Prostate Cancer | 25.6 |

Experimental Protocol: MTT Assay for IC50 Determination

This protocol details the steps for assessing the cytotoxicity of this compound using the MTT colorimetric assay.

Materials and Reagents

-

Human cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl Sulfoxide (DMSO)

-

96-well cell culture plates

-

Microplate reader

Cell Culture

-

Maintain human cancer cell lines in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Subculture the cells every 2-3 days to maintain logarithmic growth.

MTT Assay Procedure

-

Harvest cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

-

Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in culture medium from the stock solution. The final concentrations should typically range from 0.1 µM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank (medium only).

-

After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells.

-

Incubate the plate for another 48 hours.

-

Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

-

Carefully remove the medium containing MTT from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

Data Analysis

-

Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Determine the IC50 value from the dose-response curve, which is the concentration of the compound that causes a 50% reduction in cell viability. This can be calculated using non-linear regression analysis in software such as GraphPad Prism or R.

Visualization of Workflow and Potential Signaling Pathway

Experimental Workflow

The following diagram illustrates the key steps in the determination of the IC50 value using the MTT assay.

Caption: Experimental workflow for IC50 determination using the MTT assay.

Hypothetical Signaling Pathway: Induction of Apoptosis

Many natural phenolic compounds exert their anticancer effects by inducing apoptosis. A plausible mechanism for this compound could involve the modulation of key proteins in the apoptotic signaling cascade. The diagram below illustrates a simplified, hypothetical pathway.

Caption: Hypothetical apoptotic pathway induced by this compound.

Troubleshooting & Optimization

Demethylcarolignan E solubility issues in cell culture media

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering solubility issues with Demethylcarolignan E in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it often dissolved in DMSO?